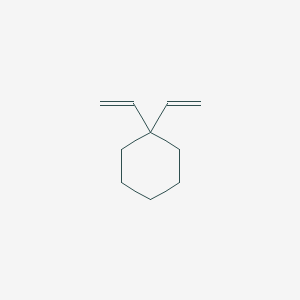

Divinylcyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(ethenyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUBFMWIQJSEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998298 | |

| Record name | 1,1-Diethenylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77011-74-6 | |

| Record name | Divinylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethenylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

divinylcyclohexane chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Divinylcyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Divinylcyclohexane (C₁₀H₁₆) is a cyclic diolefin of significant interest in polymer science and organic synthesis. As a versatile cross-linking agent and monomer, its utility is deeply rooted in its distinct chemical and physical properties, which are heavily influenced by its isomeric form. This guide provides a comprehensive exploration of the core attributes of divinylcyclohexane, focusing on its molecular structure, thermophysical characteristics, spectroscopic signature, and chemical reactivity. By synthesizing data from authoritative sources with practical, field-proven insights, this document serves as a technical resource for professionals leveraging this compound in their research and development endeavors.

Molecular Structure and Isomerism: The Foundation of Functionality

The nominal structure of divinylcyclohexane, with a molecular weight of approximately 136.23 g/mol , belies a significant structural diversity.[1] The functionality and reactivity of a specific divinylcyclohexane sample are dictated by the arrangement of the two vinyl groups on the cyclohexane ring. Understanding these isomeric forms is critical for predicting reaction outcomes and material properties.

The primary isomers are defined by the substitution pattern on the cyclohexane core:

-

1,1-Divinylcyclohexane: A geminal diolefin where both vinyl groups are attached to the same carbon atom.

-

1,2-Divinylcyclohexane: A vicinal diolefin with vinyl groups on adjacent carbons. This isomer can exist as cis and trans diastereomers.

-

1,3-Divinylcyclohexane: Vinyl groups are separated by a methylene group. This isomer also exhibits cis-trans isomerism.

-

1,4-Divinylcyclohexane: The vinyl groups are positioned opposite each other on the ring, leading to cis and trans isomers.

The spatial relationship between the vinyl groups in these isomers directly impacts their steric availability and electronic interactions, which in turn governs their reactivity in polymerization and other chemical transformations. For instance, the proximity of the vinyl groups in cis-1,2-divinylcyclohexane can facilitate intramolecular cyclization reactions, a pathway less favored in the trans isomer or the 1,4-isomer.

Caption: Positional isomers of divinylcyclohexane.

Physical and Thermophysical Properties

The physical state and behavior of divinylcyclohexane are crucial for its handling, storage, and application in various processes. While experimental data for every isomer is sparse, computed properties and data from analogous compounds provide valuable insights. These properties often vary between isomers due to differences in molecular symmetry and intermolecular forces.

Table 1: Key Physical and Computed Properties of Divinylcyclohexane

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | ~136.23 g/mol | [1] |

| XLogP3-AA (Octanol/Water Partition Coeff.) | 4.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 136.125200510 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

Spectroscopic Characterization: Identifying the Isomers

A multi-spectroscopic approach is indispensable for the unambiguous identification and purity assessment of divinylcyclohexane isomers. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The vinyl protons typically appear in the downfield region (δ 4.8-6.0 ppm) with complex splitting patterns (geminal, vicinal cis, and vicinal trans couplings). The protons on the cyclohexane ring resonate further upfield (δ 1.2-2.5 ppm). The integration and multiplicity of these signals are key to differentiating isomers.

-

¹³C NMR: The carbon spectrum shows distinct signals for the sp²-hybridized vinyl carbons (~110-145 ppm) and the sp³-hybridized ring carbons (~25-45 ppm). The number of unique signals directly reflects the symmetry of the isomer.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands include:

-

~3080 cm⁻¹: =C-H stretch of the vinyl groups.

-

~2850-2950 cm⁻¹: C-H stretch of the cyclohexane ring.

-

~1640 cm⁻¹: C=C stretch of the vinyl groups.

-

~910 and 990 cm⁻¹: Out-of-plane C-H bending vibrations, characteristic of monosubstituted alkenes (vinyl groups).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 136 corresponding to the molecular weight.

-

Fragmentation: Common fragmentation pathways include the loss of vinyl or ethyl groups and retro-Diels-Alder reactions, which can be specific to certain isomers.

Caption: Workflow for isomeric analysis of divinylcyclohexane.

Chemical Reactivity and Applications

The chemistry of divinylcyclohexane is dominated by the two vinyl groups, making it a valuable bifunctional monomer.

Polymerization

The primary application of divinylcyclohexane is in polymerization, where it acts as a cross-linking agent to create three-dimensional polymer networks. This is crucial in the production of ion-exchange resins, monoliths for chromatography, and thermoset plastics. The choice of isomer can influence the resulting polymer's network density, rigidity, and thermal stability.

-

Anionic Polymerization: Divinylbenzene, an aromatic analogue, can undergo living anionic polymerization to form soluble polymers under certain conditions.[6] Similar controlled polymerizations may be achievable with divinylcyclohexane.

-

ADMET Polymerization: Acyclic diene metathesis (ADMET) is a powerful tool for creating polymers from dienes. Divinylglycol, a related C-6 diene, has been studied for its reactivity in ADMET, suggesting a potential route for divinylcyclohexane polymerization.[7]

-

Thiol-ene Addition: The vinyl groups are highly susceptible to radical-mediated thiol-ene "click" reactions, providing an efficient method for creating cross-linked networks or for surface functionalization.[7]

Other Reactions

Beyond polymerization, the vinyl groups can undergo a variety of classic alkene reactions, such as hydrogenation to form diethylcyclohexane, halogenation, hydrohalogenation, and epoxidation, opening avenues for its use as a synthetic intermediate.

Experimental Protocols

Protocol 1: Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the isomers of divinylcyclohexane in a mixture.

Rationale: GC is an ideal technique for separating volatile isomers based on differences in their boiling points and interactions with the stationary phase. Coupling it with MS allows for definitive identification based on mass-to-charge ratio and fragmentation patterns.

Methodology:

-

Sample Preparation: Dilute the divinylcyclohexane mixture (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane (1 mL) in a GC vial.

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a mass selective detector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 200 °C.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

Split Ratio: 50:1.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention times and relative peak areas of the separated isomers.

-

Examine the mass spectrum for each peak to confirm the molecular ion (m/z 136) and compare the fragmentation pattern to reference spectra for isomer identification.

-

Safety and Handling

As with any reactive chemical, proper handling of divinylcyclohexane is paramount. Information derived from safety data sheets (SDS) for analogous compounds like divinylbenzene and cyclohexane provides a strong basis for safe laboratory practices.[8][9]

-

Hazards: Divinylcyclohexane is expected to be a flammable liquid and vapor.[8] It may cause skin and eye irritation.[9] Inhalation of vapors may lead to respiratory irritation or dizziness.[8][10]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Ground/bond container and receiving equipment to prevent static discharge.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Avoid contact with skin, eyes, and clothing.[8]

-

-

Storage Conditions:

Conclusion

Divinylcyclohexane is a molecule whose simple formula conceals a rich isomeric complexity. This structural diversity is the key to its varied properties and applications, particularly in the realm of polymer chemistry. For researchers and developers, a thorough understanding of the distinct characteristics of each isomer—from its physical properties and spectroscopic fingerprint to its specific reactivity—is essential for harnessing its full potential in the design of advanced materials and synthetic pathways.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3018691, Divinylcyclohexane. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572069, 1,2-Dimethyl-3,5-divinylcyclohexane. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572341, Cyclohexane, 1,5-dimethyl-2,3-divinyl-. Retrieved from [Link].

-

Global Safety Management, Inc. (2014). Safety Data Sheet: Cyclohexane. Retrieved from [Link].

-

Cheméo (2024). Chemical Properties of cis-1,2-Divinylcyclobutane (CAS 16177-46-1). Retrieved from [Link].

- National Institute of Standards and Technology (2012). NIST/TRC Web Thermo Tables (WTT).

-

CORE (2019). Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. Retrieved from [Link].

-

ResearchGate (2023). Living Anionic Polymerization of Divinylbenzene Derivatives. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Cyclohexane. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Cyclohexane. In NIST Chemistry WebBook, Gas phase thermochemistry data. Retrieved from [Link].

Sources

- 1. Divinylcyclohexane | C10H16 | CID 3018691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Divinylcyclobutane (CAS 16177-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. cis-1,3-bis(1,1-dimethylethyl)cyclohexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 4. Cyclohexane [webbook.nist.gov]

- 5. Cyclohexane [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of Divinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Divinylcyclohexane, a cyclic diolefin, presents a fascinating case study in stereoisomerism and conformational analysis, with significant implications for polymer science and advanced drug delivery systems. This technical guide provides a comprehensive exploration of the molecular structure, isomers, and key chemical properties of divinylcyclohexane. We will delve into the nuances of its positional and stereoisomers, including a detailed conformational analysis. Furthermore, this guide will outline synthetic strategies for accessing specific isomers, present key spectroscopic data for their characterization, and discuss their reactivity, with a particular focus on their role as cross-linking agents in the formation of hydrogels for controlled drug release applications.

Introduction: The Structural Diversity of Divinylcyclohexane

Divinylcyclohexane (DVC) is a group of cyclic organic compounds with the chemical formula C₁₀H₁₆. The core structure consists of a cyclohexane ring substituted with two vinyl (-CH=CH₂) groups. The versatility of DVC arises from the various possible arrangements of these vinyl groups around the ring, leading to a rich landscape of constitutional and stereoisomers. Understanding the distinct properties of each isomer is paramount for harnessing their potential in materials science and pharmaceutical applications.

The primary constitutional isomers of divinylcyclohexane are defined by the relative positions of the two vinyl substituents on the cyclohexane ring:

-

1,1-Divinylcyclohexane

-

1,2-Divinylcyclohexane

-

1,3-Divinylcyclohexane

-

1,4-Divinylcyclohexane

Beyond these positional isomers, the 1,2-, 1,3-, and 1,4-disubstituted isomers also exhibit stereoisomerism, existing as cis and trans diastereomers. This guide will systematically explore the structure and properties of these isomers, providing a foundational understanding for their application.

Isomeric Landscape of Divinylcyclohexane

The isomeric complexity of divinylcyclohexane is a key determinant of its chemical behavior. A thorough understanding of each isomer's three-dimensional structure is essential for predicting its reactivity and physical properties.

Positional Isomers

The four positional isomers of divinylcyclohexane each possess unique structural characteristics that influence their chemical reactivity and potential applications.

-

1,1-Divinylcyclohexane: In this isomer, both vinyl groups are attached to the same carbon atom. This geminal arrangement leads to distinct reactivity patterns compared to its disubstituted counterparts.

-

1,2-Divinylcyclohexane: The vinyl groups are on adjacent carbon atoms. This arrangement allows for the existence of cis and trans stereoisomers.

-

1,3-Divinylcyclohexane: The vinyl groups are separated by one methylene group on the cyclohexane ring. This isomer also exists as cis and trans stereoisomers.

-

1,4-Divinylcyclohexane: The vinyl groups are positioned on opposite sides of the cyclohexane ring. Like the 1,2- and 1,3-isomers, it has cis and trans forms.

Stereoisomers and Conformational Analysis

The stereochemistry of the 1,2-, 1,3-, and 1,4-divinylcyclohexane isomers is critical to their overall shape and energy. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of the cis and trans isomers is determined by the energetic penalties associated with axial versus equatorial placement of the bulky vinyl groups.

In general, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial positions to avoid steric hindrance from 1,3-diaxial interactions.

-

cis-Isomers: In the cis configuration, both vinyl groups are on the same face of the ring. In a chair conformation, this necessitates one vinyl group being in an axial position and the other in an equatorial position (e.g., cis-1,2- and cis-1,4-divinylcyclohexane), or both being in equatorial positions (cis-1,3-divinylcyclohexane).

-

trans-Isomers: In the trans configuration, the vinyl groups are on opposite faces of the ring. This allows for both vinyl groups to occupy equatorial positions in the more stable chair conformation for trans-1,2- and trans-1,4-divinylcyclohexane, minimizing steric strain. For trans-1,3-divinylcyclohexane, one group must be axial and the other equatorial.

The energetic preference for diequatorial conformations generally makes the trans isomers of 1,2- and 1,4-divinylcyclohexane more stable than their cis counterparts. Conversely, for 1,3-divinylcyclohexane, the cis isomer with a diequatorial arrangement is more stable.

Synthesis of Divinylcyclohexane Isomers

The synthesis of specific divinylcyclohexane isomers often requires carefully chosen strategies to control both regioselectivity and stereoselectivity.

General Synthetic Approaches

A common precursor for many divinylcyclohexane isomers is the corresponding di-functionalized cyclohexane. For instance, di-alcohols or di-halides can be converted to the divinyl compound through elimination reactions.

Protocol 1: Synthesis of trans-1,2-Divinylcyclohexane via Elimination

-

Starting Material: trans-1,2-Bis(hydroxymethyl)cyclohexane.

-

Step 1: Tosylation. The diol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine to convert the hydroxyl groups into good leaving groups (tosylates).

-

Step 2: Elimination. The resulting ditosylate is treated with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to induce a double E2 elimination, yielding trans-1,2-divinylcyclohexane.

-

Purification: The product is purified by distillation under reduced pressure.

Synthesis of 1,1-Divinylcyclohexane

1,1-Divinylcyclohexane can be prepared from cyclohexanone through a Wittig reaction or by the addition of vinyl Grignard reagents followed by dehydration.

Protocol 2: Synthesis of 1,1-Divinylcyclohexane via Grignard Reaction

-

Starting Material: Cyclohexanone.

-

Step 1: Grignard Addition. Cyclohexanone is reacted with two equivalents of vinylmagnesium bromide in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures.

-

Step 2: Aqueous Workup. The reaction is quenched with a saturated aqueous solution of ammonium chloride to yield 1,1-divinylcyclohexan-1-ol.

-

Step 3: Dehydration. The tertiary alcohol is then dehydrated using a mild acid catalyst, such as oxalic acid or by heating with iodine, to afford 1,1-divinylcyclohexane.

-

Purification: The product is purified by fractional distillation.

Spectroscopic Characterization

The identification and differentiation of divinylcyclohexane isomers rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of divinylcyclohexane isomers.

-

¹H NMR: The chemical shifts and coupling constants of the vinyl protons (typically in the range of 4.8-6.0 ppm for the terminal protons and 5.5-6.5 ppm for the internal proton) provide information about the electronic environment and connectivity. The protons on the cyclohexane ring appear in the upfield region (1.0-2.5 ppm), and their multiplicity can help determine the stereochemistry.

-

¹³C NMR: The number of unique signals in the ¹³C NMR spectrum is indicative of the molecule's symmetry. For example, the highly symmetric trans-1,4-divinylcyclohexane will show fewer signals than the less symmetric cis-1,2-divinylcyclohexane. The chemical shifts of the vinyl carbons (around 110-115 ppm for the terminal CH₂ and 135-145 ppm for the internal CH) are characteristic.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| cis-1,2-Divinylcyclohexane | Vinyl H: ~4.9-5.8Ring H: ~1.2-2.2 | Vinyl C: ~114, 142Ring C: ~26, 30, 40 |

| trans-1,2-Divinylcyclohexane | Vinyl H: ~4.9-5.8Ring H: ~1.0-2.0 | Vinyl C: ~113, 144Ring C: ~27, 34, 44 |

| 1,4-Divinylcyclohexane (mixture) | Vinyl H: ~4.9-5.8Ring H: ~1.3-1.9 | Vinyl C: ~112, 145Ring C: ~29, 36 |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in divinylcyclohexane.

-

C=C Stretch: A characteristic absorption band for the carbon-carbon double bond of the vinyl group is typically observed around 1640 cm⁻¹.

-

=C-H Stretch: The stretching vibration of the sp² C-H bonds of the vinyl group appears above 3000 cm⁻¹ (typically 3010-3090 cm⁻¹).

-

C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong absorptions in the 910-990 cm⁻¹ region.

-

C-H Stretch (alkane): The stretching vibrations of the sp³ C-H bonds of the cyclohexane ring are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[1][2]

Reactivity and Applications in Polymer Science

The two vinyl groups in divinylcyclohexane make it a valuable monomer for polymerization and as a cross-linking agent. The reactivity of the vinyl groups can be influenced by their position and stereochemistry on the cyclohexane ring.

Radical Polymerization

Divinylcyclohexane can undergo radical polymerization to form cross-linked polymers. The presence of two polymerizable groups leads to the formation of a three-dimensional network structure. The kinetics of polymerization can be influenced by the accessibility of the vinyl groups, which is dictated by the isomer's conformation. For instance, vinyl groups in equatorial positions are generally more sterically accessible and may exhibit higher reactivity in polymerization reactions.

Application as a Cross-linker in Hydrogels for Drug Delivery

A significant application of divinylcyclohexane is as a cross-linking agent in the synthesis of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications, including controlled drug delivery.[3]

By incorporating divinylcyclohexane into a hydrogel formulation, the degree of cross-linking can be controlled, which in turn dictates the hydrogel's properties, such as swelling ratio, mechanical strength, and drug release kinetics. A higher concentration of the divinylcyclohexane cross-linker generally leads to a more tightly cross-linked network, resulting in a lower swelling ratio and a slower, more sustained release of an encapsulated drug.[4][5]

Experimental Protocol: Synthesis of a Divinylcyclohexane-Cross-linked Hydrogel for Controlled Drug Release

-

Monomer Solution Preparation: A solution is prepared containing a primary monomer (e.g., hydroxyethyl methacrylate, HEMA), a cross-linking agent (e.g., 1,4-divinylcyclohexane), a model drug, and a photoinitiator in a suitable solvent (e.g., a mixture of water and ethanol).

-

Molding: The monomer solution is poured into a mold of the desired shape and dimensions.

-

Photopolymerization: The mold is exposed to UV light for a specified time to initiate polymerization and cross-linking, resulting in the formation of the drug-loaded hydrogel.

-

Washing and Swelling: The hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator. The hydrogel is then allowed to swell to equilibrium in a buffer solution.

-

Drug Release Study: The drug-loaded hydrogel is placed in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a constant temperature. At predetermined time intervals, aliquots of the release medium are withdrawn and analyzed for drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

The release of biologics, such as proteins and peptides, from hydrogel delivery systems is an area of active research. Divinylcyclohexane-cross-linked hydrogels can be designed to protect these sensitive therapeutic agents from degradation and provide their sustained release over an extended period.[6][7]

Conclusion

Divinylcyclohexane is a molecule of significant interest due to its rich isomerism and its utility in polymer chemistry and drug delivery. The positional and stereochemical variations among its isomers give rise to a range of three-dimensional structures and conformations, which in turn dictate their physical and chemical properties. A thorough understanding of the synthesis, characterization, and reactivity of these isomers is crucial for their effective application. In particular, the use of divinylcyclohexane as a cross-linking agent in hydrogels offers a promising avenue for the development of advanced drug delivery systems capable of providing controlled and sustained release of therapeutic agents. Future research in this area will likely focus on the development of novel synthetic routes to access isomerically pure divinylcyclohexanes and the rational design of divinylcyclohexane-based polymers and hydrogels with tailored properties for specific biomedical applications.

References

-

Chemistry LibreTexts. (2019, August 11). 11.8: Physical Properties of Organic Compounds. Retrieved from [Link]

- Lin, C. C., & Metters, A. T. (2006). Hydrogels in controlled release formulations: Network design and mathematical modeling. Advanced Drug Delivery Reviews, 58(12-13), 1379–1408.

-

Murov, S. (2020, September 1). properties of common organic compounds - sortable. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018691, Divinylcyclohexane. Retrieved from [Link]

- Sakai, S., & Grodzinsky, A. J. (2010). Designing hydrogels for controlled drug delivery.

-

SpectraBase. (n.d.). cis-1,2-Divinylcyclohexane. Retrieved from [Link]

-

Study.com. (n.d.). Physical Properties of Organic Compounds | Overview & Examples. Retrieved from [Link]

- Varghese, S., & Elisseeff, J. H. (2006). Hydrogels for musculoskeletal tissue engineering.

- Yadav, H. K., & Rupa, E. J. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin, 7(4), 515–530.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-1,2-divinylcyclobutane [stenutz.eu]

- 5. 1,4-Di(ethylidene)cyclohexane | C10H16 | CID 21340951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogels for sustained delivery of biologics to the back of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Synthesis of cis-1,2-Divinylcyclohexane and its Derivatives: A Technical Guide for Advanced Chemical R&D

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for obtaining cis-1,2-divinylcyclohexane and its functionalized derivatives. This scaffold is a valuable building block in organic synthesis, particularly for the construction of complex cyclic systems and as a monomer in advanced polymer synthesis. This document details several key synthetic strategies, including the Wittig reaction, Cope rearrangement, Diels-Alder cycloaddition, and organometallic cross-coupling reactions. Each section provides a thorough examination of the reaction mechanism, stereochemical control, and detailed experimental protocols. Furthermore, this guide discusses the derivatization of the vinyl moieties and the application of these compounds in ring-opening metathesis polymerization (ROMP), offering researchers and drug development professionals a comprehensive resource for leveraging this versatile chemical entity.

Introduction: The Significance of the cis-1,2-Divinylcyclohexane Scaffold

The cis-1,2-divinylcyclohexane framework, with its two reactive vinyl groups held in a specific spatial orientation on a cyclohexane ring, presents a unique and powerful tool for synthetic chemists.[1] This arrangement facilitates a range of intramolecular reactions and serves as an ideal monomer for cyclopolymerization, leading to polymers with unique bicyclic repeating units.[1] The ability to control the stereochemistry of the cyclohexane ring and further functionalize the vinyl groups opens avenues for the creation of complex molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis.[1] This guide aims to provide a detailed overview of the primary synthetic routes to this versatile building block and its derivatives, empowering researchers to harness its full potential.

Key Synthetic Methodologies

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[2][3] This method is particularly well-suited for the synthesis of cis-1,2-divinylcyclohexane from the corresponding cis-1,2-dicarbaldehyde.

Causality of Experimental Choices: The choice of a non-stabilized ylide, such as methylenetriphenylphosphorane, is crucial for favoring the formation of the cis (or Z)-alkene, which is a key requirement for the target molecule.[1] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[1][3] The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4]

Experimental Protocol: Synthesis of cis-1,2-Divinylcyclohexane via the Wittig Reaction

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (2.2 equivalents), dropwise to the suspension while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to a deep red or orange, indicating the formation of the ylide.

-

Aldehyde Addition: In a separate flame-dried flask, dissolve cis-cyclohexane-1,2-dicarbaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the solution of the dialdehyde dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][4]

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure cis-1,2-divinylcyclohexane.[2] The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent mixture prior to chromatography.[2]

Diagram: Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction for the synthesis of cis-1,2-divinylcyclohexane.

The Cope Rearrangement: A Thermally Driven Isomerization

The Cope rearrangement is a[3][3]-sigmatropic rearrangement of a 1,5-diene. While cis-1,2-divinylcyclohexane itself can undergo a Cope rearrangement, this principle can be applied in a reverse sense, where a suitably substituted 1,5-diene can be thermally induced to rearrange and form the divinylcyclohexane skeleton.[1] More synthetically valuable is the reductive Cope rearrangement, where a thermodynamically unfavorable rearrangement is driven forward by a subsequent reduction step.[5]

Causality of Experimental Choices: The stereochemistry of the starting 1,5-diene is critical, as the Cope rearrangement is stereospecific. The reaction proceeds through a concerted, cyclic transition state, often favoring a chair-like conformation to minimize steric interactions.[6] The release of ring strain can be a significant thermodynamic driving force in certain substrates, such as in the rearrangement of divinylcyclopropanes.[7][8]

Experimental Protocol: Reductive Cope Rearrangement for a 1,2,4-Trisubstituted Cyclohexane [5]

This protocol illustrates the concept, which can be adapted for the synthesis of divinylcyclohexane derivatives.

-

Substrate Preparation: Synthesize the requisite 1,5-diene precursor with the desired substitution pattern.

-

Rearrangement and Reduction: In a suitable reaction vessel, dissolve the 1,5-diene (1.0 equivalent) in a solvent such as toluene.

-

Heat the solution to the desired temperature (e.g., 80-120 °C) to facilitate the Cope rearrangement.[9]

-

After a set period or upon reaching equilibrium, cool the reaction mixture.

-

Introduce a reducing agent, such as sodium borohydride in the presence of a suitable proton source, to chemoselectively reduce a specific functional group, thereby trapping the rearranged product and driving the equilibrium forward.

-

Work-up and Purification: Quench the reduction and perform a standard aqueous work-up. The resulting functionalized cyclohexane can then be purified by column chromatography.

Diagram: Cope Rearrangement

Caption: General mechanism of the Diels-Alder reaction.

Organometallic Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to the synthesis of cis-1,2-divinylcyclohexane and its derivatives. [10]Reactions like the Suzuki and Negishi couplings are particularly useful for introducing vinyl groups.

2.4.1 Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. [11][12] Causality of Experimental Choices: This reaction offers high functional group tolerance and uses relatively non-toxic and stable organoboron reagents. [12]The choice of palladium catalyst, ligand, and base is critical for achieving high yields and stereoselectivity. [13] Experimental Protocol: General Procedure for Suzuki Coupling to Introduce a Vinyl Group [13][14]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the cis-1,2-dihalocyclohexane or cis-1,2-bis(triflyloxy)cyclohexane (1.0 equivalent), vinylboronic acid or its ester (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate or cesium carbonate (3.0 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

-

Reaction: Heat the mixture with stirring to a temperature typically between 80-100 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

2.4.2 Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate, also typically catalyzed by palladium or nickel complexes. [10][15] Causality of Experimental Choices: Organozinc reagents are generally more reactive than their organoboron counterparts, which can allow for milder reaction conditions. [16]However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Experimental Protocol: General Procedure for Negishi Coupling to Introduce a Vinyl Group

-

Organozinc Preparation: Prepare the vinylzinc reagent by reacting vinyl bromide or iodide with activated zinc dust in an anhydrous solvent like THF.

-

Coupling Reaction: In a separate flask under an inert atmosphere, dissolve the cis-1,2-dihalocyclohexane (1.0 equivalent) and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.

-

Add the freshly prepared vinylzinc reagent dropwise to the solution of the dihalide at room temperature.

-

Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with saturated aqueous ammonium chloride and perform a standard extractive work-up.

-

Purification: Purify the crude product by column chromatography.

Diagram: Catalytic Cycle of Cross-Coupling

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Derivatization and Applications

The two vinyl groups of cis-1,2-divinylcyclohexane are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse derivatives. These include, but are not limited to, epoxidation, dihydroxylation, hydrogenation, and hydroboration-oxidation. The ability to selectively functionalize one vinyl group while leaving the other intact is a significant synthetic challenge that can potentially be addressed using catalyst-controlled methodologies. [1]

Ring-Opening Metathesis Polymerization (ROMP)

A primary application of cis-1,2-divinylcyclohexane and its derivatives is in the field of polymer chemistry, specifically through ring-opening metathesis polymerization (ROMP). [1]The cis configuration of the vinyl groups makes it an excellent monomer for cyclopolymerization, where alternating intramolecular cyclization and intermolecular propagation steps lead to the formation of polymers containing bicyclic repeating units. [1] Causality of Experimental Choices: The choice of metathesis catalyst, such as Grubbs' or Schrock's catalysts, is critical for controlling the polymerization. [17][18][19]Reaction conditions, including monomer concentration and temperature, can be tuned to favor either polymerization or ring-closing metathesis (RCM) to form a larger ring system. [20][21]Low monomer concentrations generally favor RCM.

Experimental Protocol: General Procedure for ROMP of a cis-1,2-Divinylcyclohexane Derivative

-

Monomer Preparation: The cis-1,2-divinylcyclohexane derivative monomer must be of high purity.

-

Polymerization: In a glovebox or under a strictly inert atmosphere, dissolve the monomer in a dry, degassed solvent (e.g., dichloromethane or toluene).

-

Add a solution of a suitable ROMP catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent.

-

Allow the polymerization to proceed at room temperature or with gentle heating. The viscosity of the solution will increase as the polymer forms.

-

Termination: Quench the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.

-

Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Diagram: ROMP of cis-1,2-Divinylcyclohexane

Caption: Simplified representation of the ring-opening metathesis polymerization process.

Summary of Synthetic Strategies

| Synthetic Method | Key Precursor(s) | Key Reagents | Advantages | Limitations |

| Wittig Reaction | cis-1,2-Dicarbaldehyde | Phosphorus ylide, strong base | Reliable, good yields, well-established | Stoichiometric byproduct (phosphine oxide) can complicate purification. |

| Cope Rearrangement | Substituted 1,5-dienes | Heat | Atom economical, stereospecific | Can be thermodynamically unfavorable; may require high temperatures. |

| Diels-Alder Reaction | Conjugated diene, cis-dienophile | Heat or Lewis acid | Excellent stereocontrol, forms the ring and introduces functionality simultaneously | Limited by the availability of suitable dienes and dienophiles. |

| Suzuki Coupling | cis-1,2-Dihalo- or ditriflyloxy-cyclohexane, vinylboronic acid | Pd catalyst, base | High functional group tolerance, stable reagents | Requires pre-functionalized cyclohexane core. |

| Negishi Coupling | cis-1,2-Dihalo- or ditriflyloxy-cyclohexane, vinylzinc reagent | Pd or Ni catalyst | High reactivity, milder conditions possible | Air- and moisture-sensitive organozinc reagents. |

Conclusion

The synthesis of cis-1,2-divinylcyclohexane and its derivatives offers a rich field of study with significant practical applications. This guide has detailed several robust synthetic methodologies, each with its own set of advantages and considerations. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and available starting materials. From the classic Wittig olefination to modern organometallic cross-coupling and powerful pericyclic reactions, the synthetic chemist has a versatile toolkit for accessing this valuable scaffold. The subsequent derivatization and polymerization of these molecules underscore their importance as building blocks for advanced materials and potentially for the development of novel therapeutics.

References

-

6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. [Link]

-

Wittig Reaction - OpenBU. [Link]

-

Negishi coupling - Wikipedia. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

-

A Solvent Free Wittig Reaction. [Link]

-

-

Negishi Coupling - Organic Chemistry Portal. [Link]

-

The Negishi Cross-Coupling Reaction - Denmark Group. [Link]

-

Synthesis of some cyclohexene derivatives by Diels-Alder reaction. [Link]

-

Ring-closing metathesis - Wikipedia. [Link]

-

Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC - NIH. [Link]

-

The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P( t -Bu) 3 ) 2 as a Catalyst - ResearchGate. [Link]

-

2.3: Olefin Metathesis - Chemistry LibreTexts. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Ring Closing Metathesis (RCM) - Organic Chemistry Portal. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Olefin Metathesis - Master Organic Chemistry. [Link]

-

Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]

-

1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interco. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

-

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[2][3]Fused Indole Heterocycles - NIH. [Link]

-

[3][3]Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Rh-Catalyzed trans-Divinylcyclopropane Rearrangement: A Convenient Approach to 1,5-Disubstituted 1,4-Cycloheptadienes - ChemRxiv. [Link]

-

1,2-Dimethylenecyclohexane - Organic Syntheses Procedure. [Link]

-

Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. [Link]

-

Functional end groups for polymers prepared using ring-opening metathesis polymerization. [Link]

-

The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride - YouTube. [Link]

-

(PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction - ResearchGate. [Link]

-

Living ring-opening metathesis polymerization. [Link]

-

NICS evaluation for Cope rearrangements of cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane - ResearchGate. [Link]

-

(PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis - ResearchGate. [Link]

-

A Comparison of the Cope Rearrangements of cis -1,2-Divinylcyclopropane, cis -2,3-Divinylaziridine, cis -2,3-Divinyloxirane, cis -2,3-Divinylphosphirane, and cis- 2,3-Divinylthiirane: A DFT Study - ResearchGate. [Link]

-

Ring Opening Metathesis Polymerization (ROMP) of cis‐ and trans‐3,4‐Bis(acetyloxymethyl)cyclobut‐1‐enes and Synthesis of Block Copolymers | Request PDF - ResearchGate. [Link]

-

Diels–Alder routes to angularly halogenated cis-fused bicyclic ketones: Readily accessible cyclynone intermediates - PMC - NIH. [Link]

-

Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - NIH. [Link]

-

(PDF) Recent advances in ring-opening metathesis polymerization, and application to synthesis of functional materials - ResearchGate. [Link]

-

Diels-Alder Reaction | Organic Chemistry Lessons - YouTube. [Link]

-

Exploration of the versatility of ring opening metathesis polymerization: an approach for gaining access to low density polymeric aerogels - RSC Publishing. [Link]

-

The concept of Gallium-controlled double C–H functionalization of aliphatic CH2-groups driven by Vinyl carbocations - NIH. [Link]

-

Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. open.bu.edu [open.bu.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. React App [pmc.umicore.com]

- 21. Ring Closing Metathesis [organic-chemistry.org]

The Diverse Reactivity and Mechanistic Pathways of Divinylcyclohexane Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylcyclohexane, a cyclic diolefin existing as 1,2-, 1,3-, and 1,4- isomers, presents a versatile platform for a multitude of chemical transformations. The spatial arrangement of the two vinyl groups on the cyclohexane ring dictates the molecule's conformational preferences and, consequently, its reactivity and the stereochemical outcomes of its reactions. This guide provides a comprehensive exploration of the reactivity and reaction mechanisms of divinylcyclohexane isomers, offering insights into their behavior in polymerization, cyclization, and addition reactions. Understanding these fundamental aspects is crucial for harnessing the potential of divinylcyclohexanes as building blocks in the synthesis of complex molecules, polymers, and novel materials relevant to drug development and other advanced applications.

Isomeric Landscape and Conformational Dynamics

The reactivity of divinylcyclohexane is intrinsically linked to the substitution pattern of the vinyl groups on the cyclohexane ring. The 1,2-, 1,3-, and 1,4-isomers each possess unique conformational possibilities that influence the accessibility of the vinyl groups for reaction.

-

1,2-Divinylcyclohexane: The vicinal arrangement of the vinyl groups allows for potential through-space interactions and can influence the stereochemical course of reactions. The relative orientation of the two vinyl groups (cis or trans) further diversifies its reactivity.

-

1,3-Divinylcyclohexane: In this isomer, the vinyl groups are separated by a methylene group. The cis isomer, in particular, is pre-disposed to intramolecular reactions due to the proximity of the two vinyl functionalities.

-

1,4-Divinylcyclohexane: With the vinyl groups positioned at opposite ends of the ring, this isomer is less prone to intramolecular reactions and often behaves as a bifunctional monomer in polymerization reactions.

The cyclohexane ring itself exists in a dynamic equilibrium of chair and boat conformations. The energetic preference for equatorial positioning of the bulky vinyl groups plays a significant role in determining the dominant conformation and, therefore, the steric environment around the reactive double bonds.

Polymerization Reactions: Building Macromolecular Architectures

Divinylcyclohexane isomers are valuable monomers for the synthesis of polymers with cyclic structures incorporated into the main chain or as cross-linking agents. The mode of polymerization and the resulting polymer architecture are highly dependent on the isomer and the polymerization conditions.

Cyclopolymerization of cis-1,3-Divinylcyclohexane

One of the most well-studied polymerization reactions of divinylcyclohexane is the cyclopolymerization of the cis-1,3-isomer. This process involves an alternating sequence of intramolecular and intermolecular propagation steps, leading to the formation of a polymer with bicyclic repeating units.

Mechanism:

The polymerization is typically initiated by a Ziegler-Natta catalyst. The initiator adds to one of the vinyl groups, generating a propagating species. Due to the spatial proximity of the pendant vinyl group, an intramolecular cyclization occurs, forming a six-membered ring and a new propagating center. This is followed by an intermolecular addition to another monomer molecule, continuing the polymer chain growth. Spectroscopic data confirms that the resulting soluble polymers contain little residual unsaturation and are composed of bicyclo[3.3.1]nonane units.[1]

Experimental Protocol: Cyclopolymerization of cis-1,3-Divinylcyclohexane [1]

-

Monomer Synthesis: cis-1,3-Divinylcyclohexane is prepared via a Wittig reaction on the corresponding cis-1,3-diformylcyclohexane.

-

Polymerization Setup: A reaction vessel is charged with the Ziegler catalyst components (e.g., triethylaluminum and titanium tetrachloride) in a suitable anhydrous solvent under an inert atmosphere.

-

Monomer Addition: A solution of cis-1,3-divinylcyclohexane in the same solvent is added to the catalyst mixture.

-

Reaction: The reaction is allowed to proceed at a controlled temperature for a specified time.

-

Termination and Isolation: The polymerization is terminated by the addition of a quenching agent (e.g., methanol). The polymer is then precipitated, washed, and dried to yield a soluble, cyclized polymer.

Cationic and Anionic Polymerization

While less specific information is available for divinylcyclohexane itself, the principles of cationic and anionic polymerization of related divinyl compounds, such as divinylbenzene, provide valuable insights.

-

Cationic Polymerization: Initiated by Lewis or protic acids, this method can lead to the polymerization of the vinyl groups.[2][3][4][5] The presence of two vinyl groups can result in cross-linking, leading to insoluble network polymers. However, under controlled conditions, soluble polymers with pendant vinyl groups may be obtained. The mechanism involves the formation of a carbocation intermediate, which then propagates by adding to monomer units.[2][3][4][5]

-

Anionic Polymerization: This technique, often employing organolithium initiators, can also be used to polymerize divinylcyclohexane. Similar to cationic polymerization, cross-linking is a significant challenge. However, by carefully controlling reaction conditions, such as temperature and the use of specific additives, it is possible to achieve selective polymerization of one vinyl group, yielding a soluble polymer with pendant reactive vinyl groups.

Free Radical Polymerization

Free radical polymerization, initiated by compounds like peroxides or azo compounds, offers another route to polymerize divinylcyclohexane isomers.[6][7][8][9][10] This method typically leads to highly cross-linked, insoluble materials due to the high reactivity of the radical species with both vinyl groups. The process involves initiation, propagation, and termination steps, with the growing radical chain adding across the double bonds of the monomer.[6][7][8][9][10]

Cyclization Reactions: Crafting Ring Systems

The presence of two vinyl groups within the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of new ring systems.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[11][12][13][14] In the case of divinylcyclohexane, one of the vinyl groups can act as a diene (if it can adopt an s-cis conformation) and the other as a dienophile, leading to an intramolecular [4+2] cycloaddition. More commonly, a divinylcyclohexane isomer can react with an external dienophile. For example, 1,4-divinylcyclohexane, where the vinyl groups can be considered as isolated, can potentially have one vinyl group participate as a dienophile. For a divinylcyclohexane to act as a diene, the two double bonds must be conjugated, which is not the case for the standard isomers. However, rearrangement or isomerization under reaction conditions could potentially lead to a conjugated system capable of undergoing a Diels-Alder reaction. The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a concerted, suprafacial manner.[11][12][13][14]

Table 1: Key Features of Divinylcyclohexane Isomers in Reactions

| Isomer | Key Structural Feature | Predominant Reactivity | Potential Products |

| 1,2-Divinylcyclohexane | Vicinal vinyl groups | Polymerization, Addition Reactions | Linear or cross-linked polymers, diols, epoxides |

| 1,3-Divinylcyclohexane | Spatially proximate vinyl groups (cis) | Cyclopolymerization, Intramolecular cyclizations | Polymers with bicyclic units, fused ring systems |

| 1,4-Divinylcyclohexane | Distal vinyl groups | Cross-linking polymerization, bifunctional monomer reactions | Cross-linked networks, polymers with pendant vinyl groups |

Addition Reactions: Functionalizing the Cyclohexane Core

The vinyl groups of divinylcyclohexane undergo a variety of addition reactions, providing a means to introduce new functional groups and create complex molecular architectures.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[15][16][17] In the case of divinylcyclohexane, this reaction can be used to introduce hydroxyl groups at the terminal carbons of the vinyl groups. The reaction of both vinyl groups would lead to a tetraol.

Mechanism:

-

Hydroboration: Borane (BH₃) adds across the double bond in a concerted fashion. The boron atom adds to the less substituted carbon, and a hydride shifts to the more substituted carbon.

-

Oxidation: The resulting organoborane is then oxidized with hydrogen peroxide in the presence of a base. The boron atom is replaced by a hydroxyl group with retention of stereochemistry.[15][16][17]

Experimental Protocol: Hydroboration-Oxidation of a Divinylcyclohexane Isomer

-

Hydroboration: To a solution of the divinylcyclohexane isomer in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, a solution of borane-THF complex is added dropwise at 0 °C. The reaction is then stirred at room temperature for several hours.

-

Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

-

Work-up: The reaction mixture is stirred at room temperature for a few hours, and then the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the corresponding tetraol.

Epoxidation

Epoxidation involves the conversion of the carbon-carbon double bonds into epoxide rings. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond. The epoxidation of both vinyl groups in divinylcyclohexane would result in a diepoxide.

Mechanism:

The epoxidation with a peroxy acid is a concerted reaction where the oxygen atom of the peroxy acid is transferred to the alkene. The transition state is believed to be a "butterfly" shape, leading to the syn-addition of the oxygen atom.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 15. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 16. community.wvu.edu [community.wvu.edu]

- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

Historical Context: From Butadiene to a Cyclohexene Framework

An In-Depth Technical Guide to the Foundational Literature and Studies on Divinylcyclohexane Synthesis

Executive Summary: The synthesis of divinylcyclohexanes, particularly 4-vinylcyclohexene, represents a cornerstone in the application of pericyclic reactions in organic chemistry. This guide provides a detailed exploration of the early literature, focusing on the foundational thermal dimerization of 1,3-butadiene. This reaction, a classic example of the Diels-Alder cycloaddition, was a subject of intense kinetic and mechanistic study in the early- to mid-20th century. We will examine the core reaction mechanism, competing pathways, foundational experimental protocols, and the key insights derived from this early work. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the historical and chemical principles underlying this fundamental transformation.

The ability to construct complex cyclic molecules from simple acyclic precursors is a central theme in organic synthesis. The journey to understanding and controlling the synthesis of divinylcyclohexane is intrinsically linked to one of the most powerful reactions in the chemist's toolkit: the Diels-Alder reaction. First reported by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition provides an elegant and atom-economical method for forming six-membered rings.[1][2][3]

One of the earliest and most-studied examples of this reaction is the dimerization of 1,3-butadiene.[4] Early investigations, such as the seminal 1939 paper by Kistiakowsky and Ransom, delved into the kinetics of this thermally induced process, establishing it as a second-order reaction.[5] These foundational studies demonstrated that heating butadiene gas or liquid under pressure yields predominantly 4-vinylcyclohexene (VCH), a stable divinylcyclohexane isomer.[5][6] This process occurs without the need for a catalyst, relying solely on thermal energy to overcome the activation barrier.[4][7] The commercial production of 4-vinylcyclohexene later evolved to include catalytic methods to improve efficiency and control.[8]

The Core Synthesis: Thermal Dimerization of 1,3-Butadiene

The thermal conversion of 1,3-butadiene into 4-vinylcyclohexene is the archetypal synthesis of a divinylcyclohexane derivative. The reaction's elegance lies in its simplicity, where two molecules of the same starting material react with each other in different capacities.

The [4+2] Cycloaddition Mechanism

In this reaction, one molecule of 1,3-butadiene acts as the conjugated diene (the 4π-electron component), while a second molecule acts as the dienophile (the 2π-electron component).[1][3] These two molecules approach each other in a specific orientation, leading to a concerted, pericyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously, resulting in the cyclohexene ring.

Reaction Products and Selectivity

While 4-vinylcyclohexene is the major product of the thermal dimerization, it is not the only one.[4] Competing cycloaddition pathways lead to the formation of key byproducts. The distribution of these products is highly dependent on reaction conditions, particularly temperature.

-

4-Vinylcyclohexene (VCH): The primary product, formed via a [4+2] Diels-Alder cycloaddition.[4][9]

-

1,5-Cyclooctadiene (COD): A significant byproduct, particularly at higher temperatures.[4][9] Its formation is thought to proceed through a diradical intermediate.[10]

-

1,2-Divinylcyclobutane (DVCB): A minor product resulting from a [2+2] cycloaddition, which is also believed to involve a diradical pathway.[4][10]

Furthermore, early studies noted that at a sufficient concentration of the initial dimer, 4-vinylcyclohexene can itself act as a dienophile and react with another molecule of butadiene.[5] This subsequent Diels-Alder reaction leads to the formation of a trimer, identified as an octahydro diphenyl derivative.[4][5]

Early Kinetic and Mechanistic Studies

The work of Kistiakowsky and Ransom in 1939 was pivotal. By studying the dimerization of butadiene in the gas phase at temperatures between 446 and 660 K, they determined the rate constant for the formation of the dimer.[5] Their data suggested that the reaction proceeds via an activated complex, and their statistical calculations of the entropy of this complex supported a resonating free radical structure, providing early insights into the reaction mechanism.[5] While the modern understanding favors a concerted pericyclic pathway for the Diels-Alder reaction, these early explorations of diradical character were essential in developing the full picture of butadiene's reactivity.

Foundational Experimental Protocol: Thermal Synthesis of 4-Vinylcyclohexene

The following protocol is a representation of the methods described in early literature for the thermal, non-catalytic dimerization of butadiene in a closed system.[5] This method highlights the fundamental requirements for achieving the synthesis.

Objective: To synthesize 4-vinylcyclohexene via the thermal dimerization of 1,3-butadiene.

Materials:

-

1,3-Butadiene (liquefied gas)

-

Thick-walled Pyrex reaction tube with a magnetic "break-off" seal

-

High-vacuum line

-

Dewar flasks, liquid nitrogen, dry ice/acetone slush

-

High-temperature oil bath with automatic temperature regulation

-

Fractional distillation apparatus

Step-by-Step Methodology:

-

Apparatus Preparation: A thick-walled Pyrex reaction tube is thoroughly cleaned, dried, and attached to a high-vacuum line.

-

Reagent Transfer: A known quantity of 1,3-butadiene is cryogenically transferred into the reaction tube. This is achieved by cooling the Pyrex tube in a liquid nitrogen bath to condense the butadiene gas from its storage cylinder.

-

Sealing the Vessel: Once the desired amount of butadiene is transferred, the reaction tube is sealed off under vacuum using a torch to create a self-contained reaction vessel.

-

Thermal Reaction: The sealed tube is placed in a pre-heated, thermostatically controlled oil bath. The temperature is maintained for a duration dictated by the desired conversion rate (e.g., temperatures ranging from 150°C to over 400°C for periods of several hours to days).[5][8][9]

-

Reaction Quenching & Product Recovery: After the designated reaction time, the tube is carefully removed from the oil bath and cooled to room temperature, and then further chilled in a dry ice/acetone bath.

-

Isolation of Products: The reaction tube's "break-off" seal is broken within a closed fractionation apparatus.[5] Unreacted butadiene monomer, being the most volatile component, is removed by gentle warming and collected in a cold trap.

-

Purification and Analysis: The remaining liquid, containing the dimer and trimer products, is subjected to fractional distillation to separate the 4-vinylcyclohexene from less volatile trimers and any polymeric residue. The refractive index and other physical properties of the collected fractions are measured to confirm their identity.[5]

Caption: Experimental workflow for the thermal synthesis of 4-vinylcyclohexene.

Mechanistic Insights and Visualizations

The dimerization of butadiene is a textbook case for illustrating pericyclic reaction theory.

The Diels-Alder Pathway to 4-Vinylcyclohexene

The formation of VCH occurs through a concerted [4+2] cycloaddition. The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) overlap, leading to the formation of the six-membered ring in a single step through a cyclic transition state.

Caption: The concerted [4+2] Diels-Alder mechanism for butadiene dimerization.

Summary of Early Findings on Butadiene Dimerization

The early research established the fundamental behavior of 1,3-butadiene under thermal stress, providing a clear picture of the competing reaction pathways.

| Product Name | Structure Type | Formation Pathway | Relative Yield |

| 4-Vinylcyclohexene | Six-membered ring | [4+2] Diels-Alder Cycloaddition | Major Product |

| 1,5-Cyclooctadiene | Eight-membered ring | Diradical Coupling / [4+4] | Significant Byproduct |

| 1,2-Divinylcyclobutane | Four-membered ring | [2+2] Cycloaddition | Minor Byproduct |

| Octahydro Diphenyls | Fused Rings (Trimer) | Secondary Diels-Alder | Forms at higher conversion |

Conclusion and Significance

The early studies on the synthesis of divinylcyclohexane via butadiene dimerization were instrumental in solidifying the principles of the Diels-Alder reaction. They provided some of the first quantitative kinetic data for a [4+2] cycloaddition and offered a fascinating look at the competition between concerted pericyclic and stepwise diradical mechanisms.[5][10] The primary product, 4-vinylcyclohexene, became an important industrial chemical intermediate, used in the production of flame retardants, fragrances, and various polymers.[8] This body of work serves as a powerful example of how fundamental academic research into reaction mechanisms and kinetics can lay the groundwork for large-scale industrial processes.

References

-

Stephenson, L. M., Gemmer, R. V., & Current, S. (1977). Dimerization of butadiene. Journal of the American Chemical Society. [Link]

-

Kistiakowsky, G. B., & Ransom, W. W. (1939). The Dimerization of Butadiene. The Journal of Chemical Physics. [Link]

-

DeWitt, D. B. (1998). 1,3-Butadiene Thermal Dimerization/Trimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions. ioKinetic. [Link]

-

International Agency for Research on Cancer. (1994). 4-Vinylcyclohexene. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. Lyon: IARC. [Link]

-

Wikipedia. (n.d.). 4-Vinylcyclohexene. [Link]

-

ioKinetic. (n.d.). Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions. [Link]

-

Hudlicky, T., & Fan, R. (1991). Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

-

Jackstell, R., et al. (2005). Development of a Highly Selective and Efficient Catalyst for 1,3-Butadiene Dimerization. Request PDF on ResearchGate. [Link]

-

Das, A. K., & Maiti, S. (2009). catalyzed cyclodimerization of 1,3-butadiene: a comprehensive density functional investigation based on the generic [(C(4)H(6))(2)Ni(0)PH(3)] catalyst. Request PDF on ResearchGate. [Link]

-

Yoo, K., et al. (2018). Liquid-Phase Cyclodimerization of 1,3-Butadiene in a Closed Batch System. Request PDF on ResearchGate. [Link]

-

SynArchive. (n.d.). Diels-Alder Reaction. [Link]

-

Schwarcz, J. (2024). The Beginnings of Chemical Synthesis. McGill University Office for Science and Society. [Link]

-

Organic Syntheses. (n.d.). History of OrgSyn. [Link]

-

de la Torre, B., et al. (2021). An on-surface Diels–Alder reaction. PMC - NIH. [Link]

-

Cox, C. T. (2021). Diels-Alder reaction. McGraw Hill's AccessScience. [Link]

-

HEEDS. (n.d.). Late 1800s- First Synthetic Chemicals Created. [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]

- 4. iokinetic.com [iokinetic.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]

- 7. Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions [iokinetic.com]

- 8. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Divinylcyclohexane: Isomers, Identifiers, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Divinylcyclohexane

Divinylcyclohexane (DVC) is a cyclic organic compound with the chemical formula C₁₀H₁₆. The presence of two vinyl (ethenyl) groups attached to a cyclohexane ring gives rise to several constitutional and stereoisomers. These isomers, while sharing the same molecular weight, exhibit distinct physical, chemical, and reactive properties, making a clear understanding of their specific identifiers crucial for scientific and industrial applications. The position and stereochemistry of the vinyl groups significantly influence the molecule's reactivity, particularly in polymerization processes, and its utility as a chemical intermediate.

Isomers and Chemical Identifiers of Divinylcyclohexane

The nomenclature and identification of divinylcyclohexane isomers are critical for accurate sourcing, synthesis, and application. The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, and each isomer of divinylcyclohexane possesses a distinct CAS number.

Table 1: Key Isomers of Divinylcyclohexane and Their Chemical Identifiers

| Isomer Name | CAS Number | IUPAC Name | Molecular Formula | InChI | InChIKey | Canonical SMILES |

| 1,1-Divinylcyclohexane | 77011-74-6[1] | 1,1-bis(ethenyl)cyclohexane[1] | C₁₀H₁₆[1] | InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h3-4H,1-2,5-9H2[1] | ZWUBFMWIQJSEQS-UHFFFAOYSA-N[1] | C=CC1(CCCCC1)C=C[1] |

| cis-1,2-Divinylcyclohexane | 1004-84-8[2] | (1R,2S)-1,2-divinylcyclohexane | C₁₀H₁₆ | Data not available | Data not available | Data not available |

| cis-1,3-Divinylcyclohexane | 10283-89-3[2] | cis-1,3-Divinyl-cyclohexan[2] | C₁₀H₁₆ | Data not available | Data not available | Data not available |

| 1,4-Divinylcyclohexane | Not assigned | 1,4-diethenylcyclohexane | C₁₀H₁₆ | Data not available | Data not available | Data not available |

Physicochemical Properties

The physical and chemical properties of divinylcyclohexane isomers are influenced by the substitution pattern on the cyclohexane ring.

Table 2: Computed Physicochemical Properties of 1,1-Divinylcyclohexane

| Property | Value | Source |

| Molecular Weight | 136.23 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 4.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 136.125200510 Da | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

Synthesis and Reactivity